6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 6-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess significant anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant impact in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
The main synthesis route of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This compound has been highlighted for its anticancer potential and enzymatic inhibitory activity .
Cellular Effects
Related compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM, indicating potential cytotoxic activities against certain cell lines .
Molecular Mechanism
It is known that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
Related compounds have shown good solid-state emission intensities, indicating potential stability over time .
Metabolic Pathways
Related compounds have shown significant interactions with various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with amines under microwave-assisted conditions. This reaction is facilitated by the use of a palladium catalyst and boronic acids, which help in the formation of the desired product through a Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-12-6-5(11)2-13-14(6)3-4/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYMBPPTKQVKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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